molecular formula C51H83F3N16O13S3 B3262277 Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate CAS No. 353487-64-6

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate

Cat. No.: B3262277
CAS No.: 353487-64-6
M. Wt: 1281.5 g/mol
InChI Key: ZJXAUINYHLJPOO-YENZCTSDSA-N
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Description

This compound is known for its unique structure and properties, making it a valuable tool in biochemical and medical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various protecting group strategies and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

    Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic applications, including as a competitive antagonist for specific receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

    Ac-Arg-Cys-Met-5-aminopentanoyl-Arg-Val-Tyr-5-aminopentanoyl-Cys-NH2: Another peptide with similar structure and function.

    Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 (Disulfide Bridge): A variant with a disulfide bridge between cysteine residues.

Uniqueness: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate is unique due to its specific sequence and trifluoroacetate salt form, which can influence its solubility and stability. Its ability to act as a competitive antagonist for specific receptors sets it apart from other peptides .

Biological Activity

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate, identified by CAS No. 353487-64-6, is a synthetic peptide that exhibits significant biological activity, primarily through its interaction with the melanin-concentrating hormone receptor 1 (MCH-1 receptor). This compound has garnered attention in various fields including pharmacology, biochemistry, and molecular biology due to its unique properties and potential therapeutic applications.

Target Receptor : The primary target of this compound is the MCH-1 receptor, which plays a crucial role in regulating appetite and energy homeostasis.

Mode of Action : This peptide acts as a full competitive antagonist at the MCH-1 receptor. By blocking this receptor, it may influence pathways related to appetite regulation and energy metabolism, potentially offering therapeutic benefits for obesity and metabolic disorders.

Biochemical Pathways

The antagonistic action on the MCH-1 receptor suggests that this compound could affect several biochemical pathways:

  • Appetite Regulation : By inhibiting MCH signaling, the peptide may reduce food intake.
  • Energy Homeostasis : It could enhance energy expenditure by modulating metabolic pathways.

This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and structure. The synthesis involves several key steps:

  • Resin Loading : Initial amino acid attachment to a solid resin.
  • Deprotection : Removal of protecting groups to facilitate further amino acid additions.
  • Coupling : Activation and addition of subsequent amino acids.
  • Cleavage and Purification : The final peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Research Applications

This compound has diverse applications in scientific research:

  • Chemistry : Used as a model for studying peptide synthesis and modifications.
  • Biology : Investigated in studies of protein-protein interactions and receptor binding assays.
  • Medicine : Explored for potential therapeutic uses as an antagonist for specific receptors involved in metabolic regulation.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructureTarget ReceptorMode of ActionUnique Features
This compoundPeptideMCH-1Full competitive antagonistSpecific sequence enhances solubility
Ac-Arg-Cys-Met-5-aminopentanoyl-Arg-Val-Tyr-5-aminopentanoyl-Cys-NH2Peptide with disulfide bondSimilar targetsCompetitive antagonistContains 5-aminopentanoyl modifications
Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 (Disulfide Bridge)Peptide with disulfide bondSimilar targetsCompetitive antagonistStability from disulfide linkage

Case Studies

Several studies have investigated the biological activity of peptides similar to this compound:

  • Antimicrobial Activity : Research has shown that peptides with similar structures exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism often involves membrane permeabilization leading to bacterial lysis .
  • Therapeutic Potential in Obesity : In animal models, peptides targeting the MCH pathway have demonstrated reductions in body weight and improvements in metabolic profiles, indicating potential for treating obesity-related disorders .
  • Protein Interaction Studies : The compound has been utilized in assays to study interactions between proteins and receptors, contributing to understanding cellular signaling mechanisms .

Properties

IUPAC Name

(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7)/t32-,33-,34-,35-,36-,37-,40-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXAUINYHLJPOO-YENZCTSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H83F3N16O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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